molecular formula C24H31NO2 B14157413 Tetrahydro-I(3)-(2-methoxyphenyl)-2,2-dimethyl-N-(phenylmethylene)-2H-pyran-4-propanamine CAS No. 895903-56-7

Tetrahydro-I(3)-(2-methoxyphenyl)-2,2-dimethyl-N-(phenylmethylene)-2H-pyran-4-propanamine

Cat. No.: B14157413
CAS No.: 895903-56-7
M. Wt: 365.5 g/mol
InChI Key: MZKGKUVVRZXESK-UHFFFAOYSA-N
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Description

Tetrahydro-gamma-(2-methoxyphenyl)-2,2-dimethyl-N-(phenylmethylene)-2H-pyran-4-propanamine is a complex organic compound with a unique structure that includes a pyran ring, a methoxyphenyl group, and a phenylmethylene group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-gamma-(2-methoxyphenyl)-2,2-dimethyl-N-(phenylmethylene)-2H-pyran-4-propanamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a substitution reaction using a methoxyphenyl halide and a suitable base.

    Addition of the Phenylmethylene Group: The phenylmethylene group can be added through a condensation reaction with a benzaldehyde derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-gamma-(2-methoxyphenyl)-2,2-dimethyl-N-(phenylmethylene)-2H-pyran-4-propanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated methoxyphenyl derivatives with bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Tetrahydro-gamma-(2-methoxyphenyl)-2,2-dimethyl-N-(phenylmethylene)-2H-pyran-4-propanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tetrahydro-gamma-(2-methoxyphenyl)-2,2-dimethyl-N-(phenylmethylene)-2H-pyran-4-propanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: A compound with a similar methoxyphenyl group but different overall structure.

    N-(2-Methoxyphenyl)piperazine: Another related compound with a methoxyphenyl group and piperazine ring.

Uniqueness

Tetrahydro-gamma-(2-methoxyphenyl)-2,2-dimethyl-N-(phenylmethylene)-2H-pyran-4-propanamine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

895903-56-7

Molecular Formula

C24H31NO2

Molecular Weight

365.5 g/mol

IUPAC Name

N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-1-phenylmethanimine

InChI

InChI=1S/C24H31NO2/c1-24(2)17-20(14-16-27-24)21(22-11-7-8-12-23(22)26-3)13-15-25-18-19-9-5-4-6-10-19/h4-12,18,20-21H,13-17H2,1-3H3

InChI Key

MZKGKUVVRZXESK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)C(CCN=CC2=CC=CC=C2)C3=CC=CC=C3OC)C

Origin of Product

United States

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